molecular formula C8H8Cl2O B3262271 1,3-Dichloro-2-ethoxybenzene CAS No. 35338-27-3

1,3-Dichloro-2-ethoxybenzene

Cat. No. B3262271
CAS RN: 35338-27-3
M. Wt: 191.05 g/mol
InChI Key: LGYIEPRJZUCDAY-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-ethoxybenzene is a chemical compound with the molecular formula C8H8Cl2O and a molecular weight of 191.05 g/mol . It is used in various applications, including as an intermediate in the synthesis of other chemicals .


Chemical Reactions Analysis

1,3-Dichloro-2-ethoxybenzene, like other aromatic compounds, can undergo electrophilic aromatic substitution reactions . The specifics of these reactions would depend on the conditions and the electrophiles used.


Physical And Chemical Properties Analysis

1,3-Dichloro-2-ethoxybenzene has a molecular weight of 191.05 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.

Scientific Research Applications

Kinetics and Synthesis

  • Studies on the synthesis and kinetics of dichloro-methoxybenzenes, including compounds structurally similar to 1,3-Dichloro-2-ethoxybenzene, have focused on understanding the effects of molar ratio, solvent, and temperature on reaction products. These insights are crucial for optimizing synthetic routes in organic chemistry (Baohe Wang et al., 2010).

Environmental Chemistry

  • Research into the degradation of sunscreen agents has identified chlorinated breakdown products, including compounds analogous to 1,3-Dichloro-2-ethoxybenzene. This research highlights the environmental impact of chlorinated organic compounds and their potential transformation products in water treatment processes (Alicja Gackowska et al., 2015).

Analytical Chemistry

  • The electrochemical reduction of aromatic organic compounds, including analogs of 1,3-Dichloro-2-ethoxybenzene, has been investigated for effective wastewater treatment. This research provides insights into the potential applications of electrochemical methods for the removal of hazardous organic pollutants from water (A. V. Zhelovitskaya et al., 2020).

Organic Electronics and Polymer Chemistry

  • The synthesis and polymerization of divinylarenes and divinylferrocenes using Grubbs-type olefin metathesis catalysts demonstrate the utility of vinyl-substituted aromatic compounds, like 1,3-Dichloro-2-ethoxybenzene, in creating novel polymeric materials with potential applications in organic electronics (Holger Weychardt et al., 2008).

Host-Guest Chemistry

  • Studies on the binding behaviors of cyclodextrins with fanlike organic guests have provided insights into the formation of inclusion complexes, which are critical for understanding the solubility, stability, and delivery of pharmaceuticals and other organic compounds (L. Song et al., 2008).

Mechanism of Action

The mechanism of action for reactions involving 1,3-Dichloro-2-ethoxybenzene is likely to follow the general mechanism for electrophilic aromatic substitution. This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield a substituted benzene ring .

properties

IUPAC Name

1,3-dichloro-2-ethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYIEPRJZUCDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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